REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C(N=C=NC(C)C)(C)C.[NH2:23][NH2:24]>C1COCC1>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:23][NH2:24])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
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Name
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|
Quantity
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1.64 g
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Type
|
reactant
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Smiles
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NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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1.13 g
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Type
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reactant
|
Smiles
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C(C)(C)N=C=NC(C)C
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Name
|
|
Quantity
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600 mg
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Type
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reactant
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Smiles
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NN
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for 15 min and to the resulting yellow solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting orange suspension was stirred at RT for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
|
washed twice with THF
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Reaction Time |
15 min |
Name
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|
Type
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product
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Smiles
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NC1=C(C=C(C(=O)NN)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |